molecular formula C109H180N44O30S2 B1574747 KAI-1455

KAI-1455

Cat. No.: B1574747
M. Wt: 2652
Attention: For research use only. Not for human or veterinary use.
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Description

KAI-1455 is a selective ε-protein kinase C (ε-PKC) activator under investigation for treating ischemia-reperfusion injury (IRI), a condition characterized by tissue damage following restored blood flow after ischemia. Structurally, it comprises the ε-PKC-activating peptide sequence HDAPIGYD (residues 85–92 of PKC) conjugated to the cell-penetrating TAT47–57 peptide via a disulfide bond . This design enables efficient cellular uptake and selective activation of ε-PKC, a key regulator of cardioprotective pathways.

Preclinical studies demonstrate that this compound reduces infarct size, improves cardiac function, and minimizes ventricular arrhythmias in murine and porcine IRI models . Its pharmacokinetic profile shows rapid systemic clearance and tissue distribution to the heart, liver, and kidneys without adverse effects on blood pressure, heart rate, or organ weight . As of 2005, it entered Phase I clinical trials to evaluate safety and efficacy in humans .

Properties

Molecular Formula

C109H180N44O30S2

Molecular Weight

2652

bioactivity

Activator

sequence

H-Cys(1)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH. H-Cys(1)-His-Asp-Ala-Pro-Ile-Gly-Tyr-Asp-OH

storage

-20℃

Synonym

KAI 1455;KAI1455

Origin of Product

United States

Comparison with Similar Compounds

Mechanism and Target Specificity

Compound Target Mechanism Therapeutic Area Development Stage Key Structural Features
KAI-1455 ε-PKC Activator Ischemia-reperfusion injury Phase I TAT-conjugated HDAPIGYD peptide
KAI-1678 ε-PKC Inhibitor Acute pain, neuralgia Phase II TAT-conjugated inhibitor peptide
KAI-9803 δ-PKC Inhibitor Undisclosed* Preclinical* TAT-conjugated δ-PKC inhibitor
  • Mechanistic Contrast: this compound activates ε-PKC, triggering cardioprotective pathways (e.g., reduced oxidative stress, enhanced endothelial function) . Clinical trials show efficacy in postoperative pain and postherpetic neuralgia . KAI-9803 targets δ-PKC, an isoform implicated in apoptosis and inflammation, suggesting divergent therapeutic applications .

Structural and Delivery Features

All three compounds utilize the TAT47–57 peptide for cell penetration but differ in cargo peptides:

  • This compound: HDAPIGYD (ε-PKC activator).
  • KAI-1678: SFNSYELGSL (δ-PKC inhibitor) or similar ε-PKC-inhibiting sequences .
  • KAI-9803: Likely a δ-PKC-specific inhibitory sequence.

Research Findings and Clinical Implications

  • This compound’s activation of ε-PKC mimics ischemic preconditioning, offering a novel strategy to mitigate IRI in cardiac surgery or myocardial infarction .
  • Competitive Landscape: No direct competitors targeting ε-PKC activation for IRI are cited in the evidence, positioning this compound as a first-in-class candidate.

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